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HIV-1 capsid inhibitor 1 -

HIV-1 capsid inhibitor 1

Catalog Number: EVT-14043791
CAS Number:
Molecular Formula: C34H31FN6O4
Molecular Weight: 606.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIV-1 capsid inhibitor 1, also known as CAP-1, is a compound designed to inhibit the assembly of the human immunodeficiency virus type 1 capsid protein. This inhibition is crucial as it targets a late stage in the viral maturation process, making it a promising candidate for antiviral therapy. The significance of this compound lies in its potential to disrupt HIV-1 replication by preventing the formation of the mature viral core, which is essential for viral infectivity.

Source and Classification

CAP-1 was synthesized from cellulose, a biomass-derived platform chemical, highlighting an innovative approach in pharmaceutical synthesis. The compound belongs to a class of antiviral agents that specifically target the capsid protein of HIV-1, thereby classifying it as a capsid assembly inhibitor. This classification is significant as it differentiates CAP-1 from other antiviral agents that may target different stages of the HIV life cycle.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV-1 capsid inhibitor 1 involves several key steps:

  1. Conversion of Cellulose: The process begins with the catalytic conversion of cellulose into 5-hydroxymethylfurfural using chromium chloride in an ionic liquid.
  2. Preparation of Chloromethyl Furfural: The 5-hydroxymethylfurfural is treated with hydrochloric acid to yield 5-chloromethylfurfural.
  3. S-Alkylation: N-acetylcysteamine undergoes S-alkylation with 5-chloromethylfurfural.
  4. Reductive Amination: The formyl group is reduced using dimethylamine.
  5. Alkaline Hydrolysis: This step converts the amide into the corresponding acid.
  6. Synthesis of Urea Group: Finally, the urea group is formed using arylisocyanate.
Molecular Structure Analysis

Structure and Data

The molecular structure of HIV-1 capsid inhibitor 1 was elucidated using single crystal X-ray diffraction, revealing a twisted linear geometry. The compound's structure consists of several functional groups that contribute to its activity against HIV-1, including a furan core and various substituents that enhance its binding affinity to the capsid protein .

Key structural features include:

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis pathway for HIV-1 capsid inhibitor 1 involves multiple chemical transformations that are critical for constructing its complex structure. Each reaction was optimized to ensure high yields and purity:

  • The initial conversion of cellulose to 5-hydroxymethylfurfural is pivotal as it sets the foundation for subsequent reactions.
  • The S-alkylation step is particularly important for introducing functional diversity into the final product.
  • Reductive amination and alkaline hydrolysis are crucial for forming the active pharmaceutical ingredient from simpler precursors.

These reactions demonstrate a well-planned synthetic strategy that minimizes by-products and maximizes efficiency .

Mechanism of Action

Process and Data

HIV-1 capsid inhibitor 1 functions by binding to the capsid protein (CA) of HIV-1, disrupting its ability to assemble into a mature viral core. This mechanism impedes several critical processes in the viral life cycle:

  • Inhibition of Viral Assembly: By preventing proper capsid formation, CAP-1 effectively blocks the maturation of viral particles.
  • Impact on Reverse Transcription: A stable capsid is essential for reverse transcription; thus, inhibiting its assembly indirectly affects this process.

Studies have shown that compounds like CAP-1 can alter the stability of the HIV-1 core, which is necessary for efficient integration and replication within host cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIV-1 capsid inhibitor 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific substituents).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for therapeutic applications.

These properties are critical for determining its bioavailability and efficacy as an antiviral agent .

Applications

Scientific Uses

HIV-1 capsid inhibitor 1 has significant implications in scientific research and potential therapeutic applications:

  • Antiviral Research: CAP-1 serves as a model compound for studying HIV replication mechanisms and developing new antiviral therapies targeting capsid assembly.
  • Drug Development: Its synthesis from biomass-derived materials aligns with sustainable practices in pharmaceutical development, paving the way for more environmentally friendly drug production methods.
  • Structural Biology Studies: The insights gained from its molecular structure contribute to understanding protein-ligand interactions within viral systems.
Structural Biology of the HIV-1 Capsid and Inhibitor Binding Interfaces

Architecture of the HIV-1 Capsid Protein (CA)

The mature HIV-1 capsid is a fullerene cone composed of approximately 1,500 copies of the 231-residue capsid (CA) protein, organized into ~250 hexamers and exactly 12 pentamers to achieve lattice closure [1] [6]. This conical structure encapsulates the viral genome and essential enzymes, serving as a critical compartment for early replication events while evading host immune sensors [5] [7].

N-Terminal Domain (NTD) and C-Terminal Domain (CTD) Conformational Dynamics

The CA monomer exhibits a two-domain structure:

  • NTD (residues 1-146): Forms an α-helical bundle dominated by seven helices (α1-α7). Key structural elements include the cyclophilin-binding loop (residues 85-93) and the molecular switch motif (TVGG: Thr58-Val59-Gly60-Gly61) that modulates oligomeric state [7].
  • CTD (residues 151-231): Characterized by a conserved, extended hairpin structure (α8-α11) and the major homology region (MHR: residues 153-172), crucial for inter-subunit interactions and Gag assembly [6] [8].
  • Flexible linker (residues 146-150): Connects the NTD and CTD, permitting the relative domain orientation shifts necessary for accommodating variable lattice curvature during capsid assembly [6]. NMR and molecular dynamics simulations reveal that the NTD-CTD linker samples multiple conformational states, enabling CA to adopt quasi-equivalent positions within the hexameric and pentameric lattices [3] [7].

Table 1: Key Structural Elements of HIV-1 CA Protein

Domain/RegionResidue SpanStructural FeaturesFunctional Role
NTD1-1467 α-helices, β-hairpinHexamer/pentamer core formation
TVGG motif58-61310-helix (pentamer) / random coil (hexamer)Molecular switch for oligomeric state
Flexible Linker146-150Glycine-rich unstructured regionDomain orientation and lattice flexibility
CTD151-231α8-α11 hairpin, MHR (153-172)Dimerization and inter-hexamer connections
MHR153-172Strand-turn-helix conserved foldAssembly fidelity and stability

Hexameric and Pentameric Lattice Assembly Mechanisms

Assembly initiates through NTD-driven oligomerization:

  • Hexamer formation: Six NTDs assemble around a central pore lined by Arg18 residues ("R18 pore"), creating a size-selective channel for nucleotide import. CTDs extend outward to form inter-hexamer connections via dimerization of helix 9 residues [6] [7].
  • Pentamer incorporation: Pentamers occupy sites of high curvature (declinations) required for conical closure. The TVGG motif serves as a molecular switch: its random coil configuration in hexamers permits standard NTD-NTD packing, while its refolding into a 310-helix in pentamers triggers alternative packing through a ratchet-like mechanism. This remodels the NTD-NTD interface into a two-helix repeating unit and repositions the CTD [7].
  • Lattice stabilization: Inositol hexakisphosphate (IP6) binds within the central pore of hexamers and pentamers, neutralizing Arg18/Lys25 charges to enhance assembly. Pentamers exhibit tighter IP6 coordination via Lys25, explaining their greater IP6 dependence [5] [7].

Role of Flexible Linker Regions in Capsid Stability

The NTD-CTD linker (residues 146-150) enables quasi-equivalent assembly by permitting variable hinge angles between domains. Mutations restricting linker flexibility impair conical core formation and reduce infectivity. Additionally, the helix 3-helix 4 loop containing the TVGG motif undergoes conformational switching that remodels the hydrophobic core of the NTD, facilitating distinct inter-protomer interfaces in hexamers versus pentamers [7]. This intrinsic flexibility allows the capsid lattice to withstand mechanical stress while maintaining metastability—essential for controlled uncoating [3] [6].

Molecular Interactions at the NTD-CTD Interprotomer Interface

Hydrophobic Binding Pockets and Allosteric Modulation Sites

The NTD-CTD interprotomer interface forms between the NTD of one monomer and the CTD of an adjacent monomer within the hexamer/pentamer. This interface harbors a conserved, druggable hydrophobic pocket ("FG-binding site") with three key subsites:

  • Subsite 1: Bordered by NTD helices α3, α4, and α6 (residues Thr58, Met66, Ala105). Binds phenylalanine-glycine (FG) motifs of host factors (e.g., CPSF6, NUP153) [2] [6].
  • Subsite 2: Formed by CTD helix α9 (Gln179, Asn183) and NTD helix α1 (Ser41). Serves as the primary binding region for capsid inhibitors [2].
  • Subsite 3: A transient cavity near Pro38 and Met39 remodeled by TVGG refolding during pentamer formation [7].

Binding at this interface induces allosteric effects: Inhibitor occupation distorts the α3-α4 loop, stabilizes the CA hexamer, and impedes pentamer integration by locking the TVGG motif in the coil conformation. This hyperstabilizes the lattice but disrupts conical closure [5] [7].

Cryo-EM and X-Ray Crystallographic Insights into Inhibitor Docking

High-resolution structural studies reveal precise inhibitor interactions:

  • GS-6207 (Lenacapavir): Cocrystal structures (2.22 Å resolution) show it spans two CA subunits, making van der Waals contacts with CA1-NTD (α3, α4) and CA2-CTD (α8, α9). Hydrogen bonds form with Asn57, Lys70, and Asn74 (CA1-NTD), Ser41 (CA2-NTD), and Gln179/Asn183 (CA2-CTD). Cryo-EM of tubular assemblies demonstrates GS-6207 strengthens inter-hexamer contacts, reducing capsid dissociation by >100-fold even under destabilizing conditions [2] [5].
  • PF74: Binds a similar pocket but makes fewer inter-subunit contacts. Cryo-ET shows it induces curvature defects by restricting CTD flexibility, contrasting with GS-6207's lattice-stiffening effect [5] [7].
  • Allosteric disruption: Inhibitor binding remodels the MHR hydrogen-bonding network (Arg173-Asn57/Val59), impeding CTD pivoting essential for lattice adaptability [7].

Table 2: Structural Characterization of Capsid Inhibitors

InhibitorBinding Site ResolutionKey Protein InteractionsStructural Effect on Capsid
GS-6207 (Lenacapavir)2.22 Å (X-ray)H-bonds: N57, K70, N74 (NTD); Q179, N183 (CTD)Hyperstabilizes hexamer lattice; disrupts conical closure
PF742.8 Å (Cryo-EM)H-bonds: N57, Q67 (NTD); N183 (CTD)Induces curvature defects; partial stabilization
BevirimatNot fully resolvedPutative CA-SP1 junction; MHR cross-linkingBlocks CA-SP1 cleavage; disrupts maturation

Comparative Analysis of Capsid Structures Across HIV-1 Clades

Despite HIV-1's genetic diversity, the CA protein exhibits remarkable conservation across clades (A, B, C, D, CRF01_AE):

  • Sequence identity: >90% in the NTD-CTD interface region, particularly at inhibitor contact residues (Asn57, Gln179, Asn183). Clade-specific variations occur primarily in variable loops (e.g., cyclophilin-binding loop) rather than core structural elements [1] [3].
  • Structural conservation: Cryo-ET reconstructions of clade B and C virions reveal identical fullerene cone geometries and lattice spacings (∼9.5 nm). Molecular dynamics simulations confirm equivalent flexibility profiles in the TVGG motif and MHR across clades [3].
  • Inhibitor susceptibility: GS-6207 maintains picomolar potency against all major clades due to the invariant binding pocket. Rare polymorphisms (e.g., M66I in clade AE) reduce inhibitor affinity by <2-fold, contrasting sharply with the high resistance barriers of earlier inhibitors like Bevirimat (impaired by SP1-QVT polymorphisms) [1] [8]. This conservation validates the NTD-CTD interface as a pan-clade therapeutic target.

Properties

Product Name

HIV-1 capsid inhibitor 1

IUPAC Name

2-fluoro-N-[2-[1-[2-[[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]triazol-4-yl]phenyl]benzamide

Molecular Formula

C34H31FN6O4

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C34H31FN6O4/c1-40(24-16-18-25(45-2)19-17-24)34(44)30(20-23-10-4-3-5-11-23)36-32(42)22-41-21-31(38-39-41)27-13-7-9-15-29(27)37-33(43)26-12-6-8-14-28(26)35/h3-19,21,30H,20,22H2,1-2H3,(H,36,42)(H,37,43)/t30-/m0/s1

InChI Key

ZPXGVTUWCZDJIT-PMERELPUSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F

Isomeric SMILES

CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F

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